3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione
Description
3-(4-Methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl moiety at position 5. The quinazoline-dione scaffold is known for its biological relevance, particularly in kinase inhibition and anticancer activity, while the oxadiazole ring enhances metabolic stability and binding affinity due to its electron-deficient nature . The trifluoromethyl group contributes to increased lipophilicity and bioavailability, which is critical for drug-like properties .
Properties
CAS No. |
1326881-65-5 |
|---|---|
Molecular Formula |
C24H15F3N4O4 |
Molecular Weight |
480.403 |
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15F3N4O4/c1-34-17-8-6-16(7-9-17)31-22(32)18-10-5-14(12-19(18)28-23(31)33)21-29-20(30-35-21)13-3-2-4-15(11-13)24(25,26)27/h2-12H,1H3,(H,28,33) |
InChI Key |
CHPRYQVOEOCQLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a methoxy phenyl group and a trifluoromethyl phenyl group attached to a quinazoline core with an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains. For instance, studies have shown that similar quinazoline compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines. For example:
- Cell Line Tested : K562 (human myelogenous leukemia)
- Concentrations Evaluated : 0.01 µM to 100 µM
- Inhibition Rate : Significant growth inhibition observed at concentrations as low as 1 µM.
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.
Anti-inflammatory Activity
Quinazoline derivatives have also been explored for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in animal models:
- Model Used : Carrageenan-induced paw edema in rats
- Dosage : 200 mg/kg showed moderate anti-inflammatory activity.
This effect is likely due to the inhibition of pro-inflammatory cytokines and mediators.
Antioxidant Activity
Antioxidant properties have been attributed to the presence of methoxy and trifluoromethyl groups in the structure. These groups enhance the scavenging ability against free radicals, contributing to cellular protection against oxidative stress.
Case Studies
Several case studies highlight the biological activities of similar quinazoline derivatives:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of quinazoline derivatives and evaluated their antimicrobial activity against common pathogens.
- Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those without.
-
Anticancer Screening :
- A study evaluated multiple quinazoline derivatives against a panel of 60 human cancer cell lines.
- Compounds similar to the target compound were found to have selective cytotoxicity towards certain cancer types, indicating potential for further development as anticancer agents.
Comparison with Similar Compounds
Triazin-6(5H)-ones ()
- Example : 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones.
- Comparison: Synthesis: Triazinones are synthesized via condensation of oxazolones with phenylhydrazine under acidic conditions , whereas the target compound likely requires multi-step coupling of quinazoline precursors with oxadiazole intermediates. Bioactivity: Triazinones exhibit moderate antimicrobial activity but lack the trifluoromethyl group’s pharmacokinetic advantages. The quinazoline-dione core in the target compound may offer superior kinase inhibition due to its planar aromatic system .
Benzodiazepine Derivatives ()
- Example : 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione.
- Comparison: Structure: Benzodiazepines feature a seven-membered diazepine ring fused to a benzene ring, distinct from the quinazoline-dione’s fused pyrimidine-dione system. Applications: Benzodiazepines are primarily CNS-active, whereas the target compound’s design suggests anticancer or anti-inflammatory applications.
Triazole-5(4H)-thiones ()
- Example : 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione.
- Comparison :
- Electronic Properties : The thione group in triazoles introduces sulfur-based nucleophilicity, contrasting with the oxadiazole’s electron-deficient character. This difference may alter interactions with biological targets (e.g., enzymes vs. receptors) .
- Substituent Effects : Both compounds utilize methoxy groups for solubility modulation, but the trifluoromethyl group in the target compound enhances membrane permeability.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Synthetic Route | Bioactivity Hypothesis |
|---|---|---|---|---|
| Quinazoline-2,4-dione (Target) | Quinazoline-dione | 4-Methoxyphenyl, CF3-phenyl-oxadiazole | Multi-step coupling | Kinase inhibition, anticancer |
| Triazin-6(5H)-ones | 1,2,4-Triazinone | Phenylsulfonyl, arylidene | Acidic condensation | Antimicrobial |
| Benzodiazepine-diones | Benzodiazepine | 4-Methoxyphenyl, dihydro-oxazole | Cyclocondensation | CNS modulation |
| Triazole-5(4H)-thiones | 1,2,4-Triazole | Methoxybenzyl, methoxyphenyl | Thioamide cyclization | Antioxidant, antimicrobial |
Table 2: Physicochemical Properties*
| Property | Target Compound | Triazin-6(5H)-one (Ref.) | Benzodiazepine-dione (Ref.) | Triazole-thione (Ref.) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~507.4 | ~450–500 | ~450 | ~350 |
| LogP (Predicted) | 3.8 | 2.5–3.0 | 2.2 | 2.8 |
| Hydrogen Bond Acceptors | 8 | 6–7 | 6 | 5 |
| Rotatable Bonds | 5 | 4–5 | 3 | 4 |
*Data inferred from structural analogs in .
Research Findings and Implications
Synthetic Complexity: The target compound’s synthesis is likely more complex than triazinones or triazole-thiones due to the oxadiazole-quinazoline coupling step, which may require palladium-catalyzed cross-coupling or microwave-assisted cyclization .
Bioactivity Superiority: The trifluoromethyl group and oxadiazole moiety synergistically enhance target binding and metabolic stability compared to non-fluorinated analogs (e.g., triazinones) .
Solubility Challenges : Despite its high LogP, the quinazoline-dione core’s polarity may mitigate solubility issues observed in benzodiazepine derivatives .
Q & A
Q. What are the optimal synthetic routes for this quinazoline-dione derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted quinazoline precursors with oxadiazole intermediates. Key steps:
- Oxadiazole Formation : React 3-(trifluoromethyl)benzamide with hydroxylamine hydrochloride in DMF under reflux (110–120°C) for 12–16 hours .
- Quinazoline Core Assembly : Use 4-methoxyphenyl-substituted anthranilic acid derivatives, cyclized with urea or thiourea in acetic acid .
- Coupling : Link the oxadiazole moiety to the quinazoline core via a Suzuki-Miyaura cross-coupling reaction (Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°C) .
Optimization Tips : - Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
- Purify via column chromatography (silica gel, gradient elution) and recrystallize in ethanol .
Q. Which spectroscopic techniques are critical for structural validation, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm methoxyphenyl (δ 3.8 ppm for OCH₃) and trifluoromethyl (δ 120–125 ppm in ¹³C) groups. Quinazoline carbonyls appear at δ 160–170 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 498.0922 for C₂₄H₁₆F₃N₄O₃) .
- IR : Detect C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1120 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays (ATP competition) .
- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and solvent-only blanks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole or quinazoline) influence bioactivity?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies:
- Trifluoromethyl Group : Replace with -Cl or -NO₂ to assess hydrophobicity/electron-withdrawing effects on target binding .
- Oxadiazole Position : Compare 1,2,4-oxadiazole vs. 1,3,4-oxadiazole analogs for metabolic stability .
Data Interpretation : - Use molecular docking (AutoDock Vina) to predict binding modes with EGFR (PDB: 1M17). The trifluoromethyl group enhances hydrophobic interactions in the ATP-binding pocket .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- ADME Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays). Low solubility (<10 µM) may limit in vivo absorption .
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% reduces free drug availability) .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., demethylation of methoxyphenyl) .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors from oxadiazole) .
- Molecular Dynamics (MD) : Simulate binding to EGFR over 100 ns (GROMACS) to assess stability of ligand-receptor interactions .
- Off-Target Screening : SwissTargetPrediction to evaluate cross-reactivity with kinases (e.g., VEGFR, FGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
